N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide
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Overview
Description
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a tetradecyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the tetradecyloxy group. Common reagents used in these reactions include acetic anhydride, tetradecyl alcohol, and various catalysts to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetradecyloxy substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, alter cellular signaling pathways, and affect membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- **N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
The uniqueness of N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide lies in its specific structural features, such as the tetradecyloxy group, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H43NO6 |
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Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25) |
InChI Key |
JLPZXNCGJDELHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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